molecular formula C19H25N3O2 B11335957 4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide

4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide

Cat. No.: B11335957
M. Wt: 327.4 g/mol
InChI Key: MBDWNTLQHKZWNA-UHFFFAOYSA-N
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Description

4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

The synthesis of 4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the butyl and phenyl groups. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The cyclohexanecarboxamide moiety can be introduced through subsequent reactions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .

Chemical Reactions Analysis

4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, enhancing the compound’s stability and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexanecarboxamide can be compared with other oxadiazole derivatives, such as:

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

4-butyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-2-3-7-14-10-12-15(13-11-14)17(23)20-19-21-18(24-22-19)16-8-5-4-6-9-16/h4-6,8-9,14-15H,2-3,7,10-13H2,1H3,(H,20,22,23)

InChI Key

MBDWNTLQHKZWNA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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